molecular formula C12H14INO B8163360 (3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone

(3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B8163360
M. Wt: 315.15 g/mol
InChI Key: JOIDXHWBWOMVCB-UHFFFAOYSA-N
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Description

(3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone is a chemical compound with a complex structure that includes an iodine atom, a methyl group, and a pyrrolidine ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-iodo-2-methylbenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The iodine atom in the compound can be substituted with other functional groups, such as fluorine, chlorine, or bromine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-2-methylphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of iodine.

    (3-Bromo-2-methylphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a bromine atom instead of iodine.

    (3-Fluoro-2-methylphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone imparts unique chemical reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can influence the compound’s interactions with biological targets and its overall stability.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-iodo-2-methylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c1-9-10(5-4-6-11(9)13)12(15)14-7-2-3-8-14/h4-6H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIDXHWBWOMVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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